[(Z)-1,2-diphenylethenyl]sulfonylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(Z)-1,2-diphenylethenyl]sulfonylbenzene is an organic compound with the molecular formula C20H16O2S. It is characterized by the presence of a sulfonyl group attached to a diphenylethenyl moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(Z)-1,2-diphenylethenyl]sulfonylbenzene typically involves the reaction of diphenylethene with a sulfonylating agent. One common method is the reaction of diphenylethene with benzenesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
[(Z)-1,2-diphenylethenyl]sulfonylbenzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium amalgam, tributyltin hydride, and samarium(II) iodide are used.
Substitution: Nucleophiles such as amines and alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Desulfonylated hydrocarbons.
Substitution: Various substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
[(Z)-1,2-diphenylethenyl]sulfonylbenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of [(Z)-1,2-diphenylethenyl]sulfonylbenzene involves its interaction with molecular targets through its sulfonyl group. The sulfonyl group is an electron-withdrawing group, which can influence the reactivity of the compound. In reductive desulfonylation, the sulfonyl group is cleaved, leading to the formation of a sulfinate anion and an organic radical . This radical can undergo further reactions to form various products.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenesulfonyl chloride: A sulfonylating agent used in the synthesis of sulfonyl compounds.
Diphenylethene: A precursor in the synthesis of [(Z)-1,2-diphenylethenyl]sulfonylbenzene.
Sulfones: Compounds containing the sulfonyl group bonded to two carbon atoms.
Uniqueness
This compound is unique due to its specific structural arrangement, which imparts distinct reactivity and properties. The presence of both the diphenylethenyl and sulfonyl groups allows for a wide range of chemical transformations and applications in various fields.
Eigenschaften
CAS-Nummer |
53105-00-3 |
---|---|
Molekularformel |
C20H16O2S |
Molekulargewicht |
320.4 g/mol |
IUPAC-Name |
[(Z)-2-(benzenesulfonyl)-2-phenylethenyl]benzene |
InChI |
InChI=1S/C20H16O2S/c21-23(22,19-14-8-3-9-15-19)20(18-12-6-2-7-13-18)16-17-10-4-1-5-11-17/h1-16H/b20-16- |
InChI-Schlüssel |
KCOPDPJFQYVZBV-SILNSSARSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C=C(/C2=CC=CC=C2)\S(=O)(=O)C3=CC=CC=C3 |
Kanonische SMILES |
C1=CC=C(C=C1)C=C(C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.